molecular formula C21H20N2O5 B1221075 (3aR,6aS)-3-(3,4-dimethoxyphenyl)-5-(2,4-dimethylphenyl)-3a,6a-dihydropyrrolo[3,4-d]isoxazole-4,6-dione

(3aR,6aS)-3-(3,4-dimethoxyphenyl)-5-(2,4-dimethylphenyl)-3a,6a-dihydropyrrolo[3,4-d]isoxazole-4,6-dione

Cat. No. B1221075
M. Wt: 380.4 g/mol
InChI Key: MNLFDKMPGGSOKV-MJGOQNOKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3aR,6aS)-3-(3,4-dimethoxyphenyl)-5-(2,4-dimethylphenyl)-3a,6a-dihydropyrrolo[3,4-d]isoxazole-4,6-dione is a member of pyrrolidines.

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis and Anti-Stress Agents : A series of hexahydropyrrolo[3,4-d]isoxazole-4,6-diones, including derivatives of the compound , were synthesized. Some of these compounds exhibited anti-stress activity in mice, suggesting potential for development as anti-stress agents (Badru, Anand, & Singh, 2012).

  • Anti-protozoal Activity : Novel dihydropyrrolo[3,4-d][1,2,3]triazoles, which are structurally related to the compound , were synthesized and showed in vitro anti-protozoal activity, suggesting potential therapeutic applications (Dürüst, Karakuş, Kaiser, & Taşdemir, 2012).

  • Antibacterial Activity : Research involving isoxazoline and pyrrolo[3,4-d]isoxazole-4,6-dione derivatives, related to the compound , demonstrated adequate inhibitory efficiency against gram-positive and gram-negative bacteria, indicating potential as antibacterial agents (Zaki, Sayed, & Elroby, 2016).

Pharmaceutical Development and Synthesis

  • Development of Pharmacophores : The synthesis of 2,3,5-substituted perhydropyrrolo[3,4-d]isoxazole-4,6-diones led to the development of pharmacophoric fragments, which may assist in designing new drugs with specific biological activities (Ağirbaş, Guner, Budak, Keçeli, Kandemirli, Shvets, Kovalishyn, & Dimoglo, 2007).

Potential Applications in Various Fields

  • Role in Organic Chemistry : The compound and its derivatives play a significant role in mechanistic and synthetic organic chemistry, contributing to the understanding and development of new synthetic pathways (Xie, Liu, Hui, Liu, & Sun, 2005).

properties

Product Name

(3aR,6aS)-3-(3,4-dimethoxyphenyl)-5-(2,4-dimethylphenyl)-3a,6a-dihydropyrrolo[3,4-d]isoxazole-4,6-dione

Molecular Formula

C21H20N2O5

Molecular Weight

380.4 g/mol

IUPAC Name

(3aR,6aS)-3-(3,4-dimethoxyphenyl)-5-(2,4-dimethylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2]oxazole-4,6-dione

InChI

InChI=1S/C21H20N2O5/c1-11-5-7-14(12(2)9-11)23-20(24)17-18(22-28-19(17)21(23)25)13-6-8-15(26-3)16(10-13)27-4/h5-10,17,19H,1-4H3/t17-,19+/m1/s1

InChI Key

MNLFDKMPGGSOKV-MJGOQNOKSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)N2C(=O)[C@H]3[C@@H](C2=O)ON=C3C4=CC(=C(C=C4)OC)OC)C

SMILES

CC1=CC(=C(C=C1)N2C(=O)C3C(C2=O)ON=C3C4=CC(=C(C=C4)OC)OC)C

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)C3C(C2=O)ON=C3C4=CC(=C(C=C4)OC)OC)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3aR,6aS)-3-(3,4-dimethoxyphenyl)-5-(2,4-dimethylphenyl)-3a,6a-dihydropyrrolo[3,4-d]isoxazole-4,6-dione
Reactant of Route 2
(3aR,6aS)-3-(3,4-dimethoxyphenyl)-5-(2,4-dimethylphenyl)-3a,6a-dihydropyrrolo[3,4-d]isoxazole-4,6-dione
Reactant of Route 3
(3aR,6aS)-3-(3,4-dimethoxyphenyl)-5-(2,4-dimethylphenyl)-3a,6a-dihydropyrrolo[3,4-d]isoxazole-4,6-dione
Reactant of Route 4
(3aR,6aS)-3-(3,4-dimethoxyphenyl)-5-(2,4-dimethylphenyl)-3a,6a-dihydropyrrolo[3,4-d]isoxazole-4,6-dione
Reactant of Route 5
(3aR,6aS)-3-(3,4-dimethoxyphenyl)-5-(2,4-dimethylphenyl)-3a,6a-dihydropyrrolo[3,4-d]isoxazole-4,6-dione
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
(3aR,6aS)-3-(3,4-dimethoxyphenyl)-5-(2,4-dimethylphenyl)-3a,6a-dihydropyrrolo[3,4-d]isoxazole-4,6-dione

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